3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione is a synthetic compound not found in natural sources. [, ] It belongs to the chemical class of imidazolidine-2,4-diones and is primarily intended for use as a flavor modifier in various food categories. [, ]
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine derivatives, which are characterized by a five-membered ring structure containing nitrogen atoms. This compound has gained attention due to its potential pharmacological properties, particularly in the development of new therapeutic agents. The presence of the pyrazole moiety enhances its biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical methods that involve starting materials such as α,β-unsaturated carbonyl compounds and hydrazines. Its synthesis and pharmacological activities have been documented in several studies, highlighting its importance in drug discovery and development.
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can be classified under:
The synthesis of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione typically involves the cyclocondensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, a common method includes:
The reaction mechanism generally follows these steps:
This method allows for good yields and can be optimized by varying reaction conditions such as temperature and solvent choice.
The molecular structure of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione consists of:
The molecular formula is , with a molecular weight of approximately 222.25 g/mol. The compound exhibits specific stereochemistry due to the arrangement of substituents around the nitrogen atoms.
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions typical for imidazolidines and pyrazoles, including:
The reactivity is influenced by the electron-withdrawing nature of the imide group and the electron-donating characteristics of the pyrazole moiety, which can stabilize intermediates during reactions.
Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting a potential role in inhibiting tumor growth through mechanisms that may involve apoptosis induction or cell cycle arrest.
Key physical properties include:
Relevant chemical properties include:
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione has potential applications in:
Pyrazole and imidazolidine heterocycles represent privileged scaffolds in pharmaceutical development due to their versatile molecular recognition properties and synthetic accessibility. Pyrazole rings, characterized by a five-membered structure containing two adjacent nitrogen atoms (1,2-diazoles), demonstrate remarkable hydrogen bonding capabilities through their ring nitrogen atoms, enabling targeted interactions with biological macromolecules [7]. This molecular feature underpins the pharmacological significance of pyrazole-containing compounds across diverse therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural diversity achievable through N1-substitution patterns (e.g., 1-methyl group) and C4-functionalization provides medicinal chemists with extensive opportunities for optimizing target affinity and selectivity profiles [7].
Imidazolidine-2,4-dione derivatives, commonly termed hydantoins, constitute another pharmaceutically significant heterocyclic system. The hydantoin core features two amide functionalities within a five-membered ring, conferring both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. This bifunctional nature facilitates interactions with diverse biological targets, particularly enzymes and receptors [4]. The quaternary carbon at position 5 serves as a pivotal modification point for introducing structural diversity, as evidenced in the compound 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione (CAS: 1423029-14-4, C₉H₁₂N₄O₂, MW: 208.22 g/mol) [1] [8]. The steric and electronic properties imparted by substituents at this position significantly influence the compound's conformational behavior and binding characteristics [4].
Heterocycle Type | Representative Drugs | Key Biological Activities | Structural Advantages |
---|---|---|---|
Pyrazole | Celecoxib, Fipronil | Anti-inflammatory, Insecticidal | Hydrogen bond acceptance, Aromatic character, Metabolic stability |
Imidazolidine-2,4-dione | Phenytoin, Nitrofurantoin | Anticonvulsant, Antibacterial | Conformational constraint, Dual H-bonding capacity |
Hybrid Systems | Target compound (C₉H₁₂N₄O₂) | Under investigation | Synergistic interactions, Multitarget engagement |
The strategic integration of distinct heterocyclic pharmacophores into single molecular entities represents a sophisticated approach to addressing complex disease mechanisms. Hybrid heterocyclic systems leverage complementary binding features to enhance target affinity and selectivity while potentially modulating pharmacokinetic properties [4] [7]. The molecular architecture of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exemplifies this design paradigm, combining the hydrogen-bonding proficiency of the hydantoin system with the aromatic character and π-stacking capabilities of the pyrazole ring [4]. This structural synergy creates a three-dimensional pharmacophore capable of engaging diverse biological targets through multipoint interactions.
Chemical space analysis reveals that heterocyclic hybrids occupy distinct regions in property-based coordinates compared to single-heterocycle compounds. The incorporation of both sp²-hybridized (pyrazole) and sp³-hybridized (imidazolidine) carbon atoms within 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione enhances molecular complexity while maintaining drug-like properties [4]. This balanced complexity is evidenced by the compound's molecular weight (208.22 g/mol) and moderate lipophilicity (calculated LogP = -0.1352) [2], parameters that align with established criteria for drug-likeness. Moreover, heterocycle fusion strategies can mitigate pharmacokinetic limitations associated with individual scaffolds, potentially improving solubility, membrane permeability, and metabolic stability profiles [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: